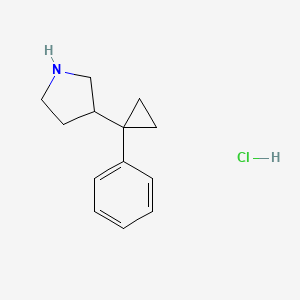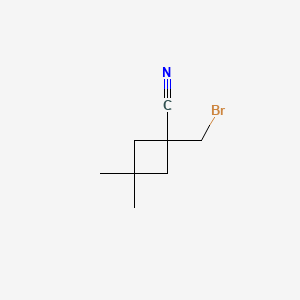
1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile is an organic compound with the molecular formula C8H12BrN. This compound is characterized by a bromomethyl group attached to a cyclobutane ring, which also bears a dimethyl substitution and a nitrile group. It is a versatile intermediate in organic synthesis, often used in the preparation of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile typically involves the bromination of 3,3-dimethylcyclobutane-1-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the methyl group adjacent to the cyclobutane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or bromine-containing reagents in a controlled environment helps in achieving high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4), while the bromomethyl group can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reducing agents like LiAlH4 in ether solvents; oxidizing agents like potassium permanganate (KMnO4) in aqueous conditions.
Major Products:
- Substituted cyclobutane derivatives
- Alkenes
- Amines
- Carboxylic acids
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural versatility.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in substitution reactions. The nitrile group can participate in various transformations, including reduction to amines or hydrolysis to carboxylic acids. These functional groups enable the compound to interact with biological targets, such as enzymes and receptors, through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromopropane: A simpler brominated compound used as a solvent and intermediate in organic synthesis.
1-Bromo-3,3-dimethylbutane: Similar in structure but lacks the nitrile group, making it less versatile in certain reactions.
3,3-Dimethylcyclobutanecarbonitrile: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness: 1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile stands out due to the presence of both bromomethyl and nitrile functional groups, which provide a unique combination of reactivity and versatility. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.
Eigenschaften
CAS-Nummer |
2913278-71-2 |
|---|---|
Molekularformel |
C8H12BrN |
Molekulargewicht |
202.09 g/mol |
IUPAC-Name |
1-(bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H12BrN/c1-7(2)3-8(4-7,5-9)6-10/h3-5H2,1-2H3 |
InChI-Schlüssel |
SBTLBYZEHNILEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)(CBr)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13462997.png)
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid](/img/structure/B13463003.png)
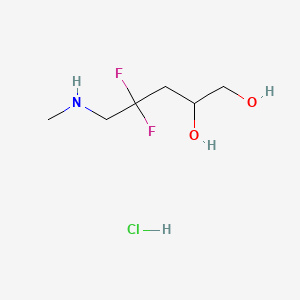
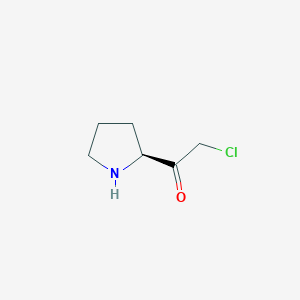
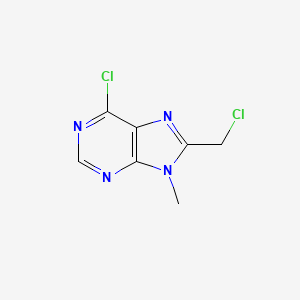
![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13463015.png)
![4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride](/img/structure/B13463016.png)
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13463020.png)
![rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride](/img/structure/B13463036.png)
![3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13463046.png)
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
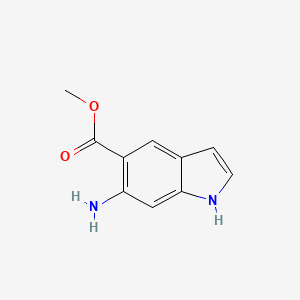
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
